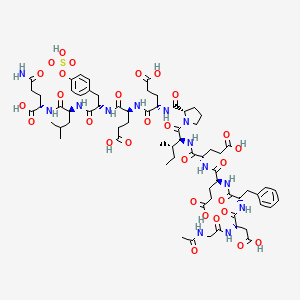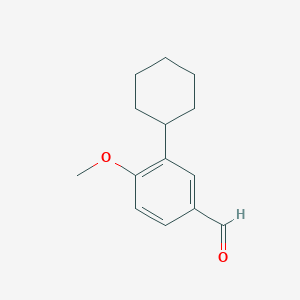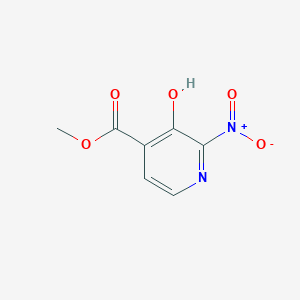
Methyl 3-chloro-5-methylpicolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-chloro-5-methylpicolinate: is an organic compound with the molecular formula C8H8ClNO2 It is a derivative of picolinic acid, characterized by the presence of a chlorine atom and a methyl group on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: Methyl 3-chloro-5-methylpicolinate can be synthesized through several methods. One common approach involves the esterification of 3-chloro-5-methylpicolinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
化学反応の分析
Types of Reactions: Methyl 3-chloro-5-methylpicolinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: Derivatives with different functional groups replacing the chlorine atom.
Oxidation: 3-chloro-5-methylpicolinic acid.
Reduction: 3-chloro-5-methylpicolinyl alcohol.
科学的研究の応用
Chemistry: Methyl 3-chloro-5-methylpicolinate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of picolinic acid derivatives on cellular processes. It may also serve as a precursor for the synthesis of bioactive molecules.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, including herbicides and insecticides.
作用機序
The mechanism of action of methyl 3-chloro-5-methylpicolinate involves its interaction with specific molecular targets. For instance, in herbicidal applications, it may inhibit key enzymes involved in plant growth. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
類似化合物との比較
Methyl 3-methylpicolinate: Lacks the chlorine atom, resulting in different reactivity and applications.
Methyl 3-chloropicolinate: Similar structure but without the additional methyl group, affecting its chemical properties.
Methyl 5-methylpicolinate: The position of the methyl group is different, leading to variations in reactivity.
Uniqueness: Methyl 3-chloro-5-methylpicolinate is unique due to the presence of both a chlorine atom and a methyl group on the pyridine ring. This combination of substituents imparts distinct chemical properties, making it a versatile compound for various synthetic and research applications.
特性
分子式 |
C8H8ClNO2 |
|---|---|
分子量 |
185.61 g/mol |
IUPAC名 |
methyl 3-chloro-5-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C8H8ClNO2/c1-5-3-6(9)7(10-4-5)8(11)12-2/h3-4H,1-2H3 |
InChIキー |
XPGLUBNEWVJOHO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N=C1)C(=O)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3'-(acetylamino)[1,1'-biphenyl]-3-carboxylate](/img/structure/B13911686.png)
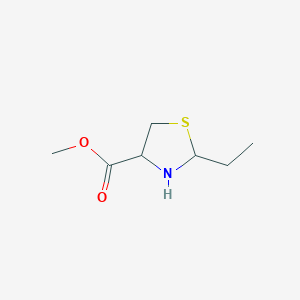



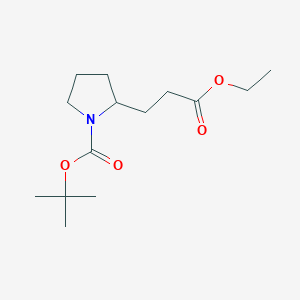
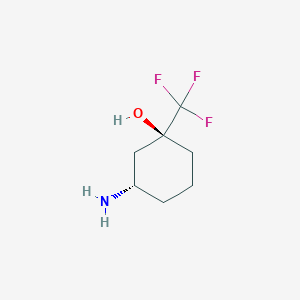
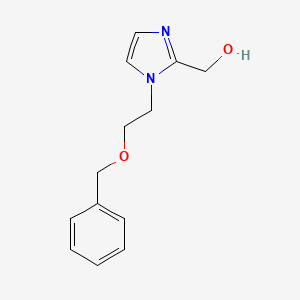
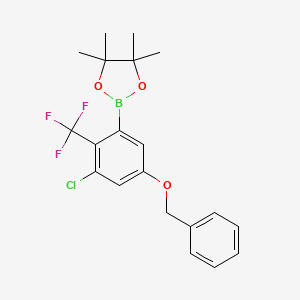
![tert-butyl (3R)-3-[(hydroxyamino)methyl]piperidine-1-carboxylate](/img/structure/B13911758.png)
